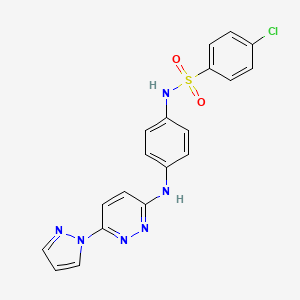

![molecular formula C18H19NO5S B2403038 N-([2,2'-bifuran]-5-ylmethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 2034564-60-6](/img/structure/B2403038.png)

N-([2,2'-bifuran]-5-ylmethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

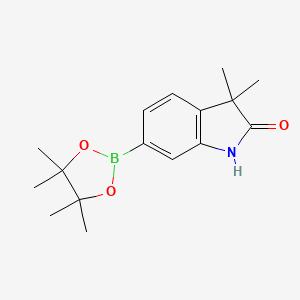

The compound is a complex organic molecule that includes a bifuran moiety (a structure containing two furan rings) and a benzenesulfonamide moiety (a benzene ring attached to a sulfonamide group). Bifuran compounds are known to belong to the class of organic compounds known as heteroaromatic compounds . Benzenesulfonamides are a class of compounds that have been widely used in the development of pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, bifuran compounds can be synthesized from 2-furfural, furan, furfuryl alcohol, and 2-(2-furyl)-1,3-dioxolane by photochemical coupling with 5-bromo-2-furfural .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The bifuran moiety would contribute to the aromaticity of the compound, while the benzenesulfonamide moiety would likely influence its reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Bifuran compounds can undergo a variety of reactions, including photochemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could contribute to its stability, while the sulfonamide group could influence its solubility .Aplicaciones Científicas De Investigación

Photodynamic Therapy Applications : A study by Pişkin, Canpolat, and Öztürk (2020) explored a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing a Schiff base. This compound showed promising properties as a photosensitizer in photodynamic therapy, an alternative cancer treatment method, due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activities : Research by Aal, El-Maghraby, Hassan, and Bashandy (2007) synthesized a series of compounds including 4-(3-Dimethylaminoacryloyl)-N,N-dimethylbenzenesulfonamide and reported their antimicrobial and antifungal activities. These findings highlight the potential of benzenesulfonamide derivatives in developing new antimicrobial agents (Aal, El-Maghraby, Hassan, & Bashandy, 2007).

Inhibitory Effects in Biological Pathways : Mun, Jabbar, Devi, Liu, Van Meir, and Goodman (2012) investigated the structure-activity relationships of arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule inhibitor of the HIF-1 pathway, which is critical in cancer development. This research aids in understanding how chemical modifications can enhance the pharmacological properties of such compounds (Mun et al., 2012).

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as meroterpenoids isolated from fungi of the family ganoderma cochlear, exhibit high inhibitory activity against the recombinant isoform of arylamine n-acetyltransferase 2 (nat2) involved in the synthesis of lipids in the cell wall of mycobacteria .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets, such as nat2, and inhibit their activity, leading to changes in the biochemical processes within the cell .

Biochemical Pathways

Given its potential interaction with nat2, it may affect lipid synthesis in the cell wall of mycobacteria

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug development, as it determines the onset, duration, and intensity of a drug’s effect

Result of Action

Based on its potential interaction with nat2, it may inhibit the synthesis of lipids in the cell wall of mycobacteria, potentially affecting the growth and survival of these organisms .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of a compound

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]-4-methoxy-3,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5S/c1-12-9-15(10-13(2)18(12)22-3)25(20,21)19-11-14-6-7-17(24-14)16-5-4-8-23-16/h4-10,19H,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFZKJIIVZFKOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2402957.png)

![N-cyclohexyl-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2402964.png)

![N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2402966.png)

![1-(2,5-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2402967.png)

![2-(furan-2-yl)-4-methyl-N-[2-(2-methylphenoxy)ethyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2402970.png)